molecular formula C25H53N B12668572 12-Tricosanamine, N,N-dimethyl- CAS No. 71550-32-8

12-Tricosanamine, N,N-dimethyl-

Cat. No.: B12668572
CAS No.: 71550-32-8
M. Wt: 367.7 g/mol
InChI Key: PQQPKFYFBKQLBE-UHFFFAOYSA-N
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Description

12-Tricosanamine, N,N-dimethyl-: is an organic compound with the molecular formula C25H53N . It is a tertiary amine, characterized by a long hydrocarbon chain with a dimethylamino group attached to the 12th carbon atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Tricosanamine, N,N-dimethyl- typically involves the alkylation of 12-tricosanamine with dimethyl sulfate or methyl iodide. The reaction is carried out under basic conditions, often using sodium or potassium hydroxide as the base. The reaction proceeds as follows:

  • Dissolve 12-tricosanamine in an appropriate solvent such as ethanol or methanol.
  • Add the base (e.g., sodium hydroxide) to the solution.
  • Slowly add dimethyl sulfate or methyl iodide to the reaction mixture while maintaining a controlled temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods: Industrial production of 12-Tricosanamine, N,N-dimethyl- follows similar synthetic routes but on a larger scale. The process involves:

  • Using large reactors to mix the reactants.
  • Employing continuous stirring and temperature control to ensure complete reaction.
  • Utilizing distillation columns for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: 12-Tricosanamine, N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used for reduction.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed:

    Oxidation: N,N-dimethyl-12-tricosanamine N-oxide.

    Reduction: 12-tricosanamine or N-methyl-12-tricosanamine.

    Substitution: Various substituted amines depending on the substituent introduced.

Scientific Research Applications

12-Tricosanamine, N,N-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in organic synthesis and catalysis.

    Biology: Employed in the study of membrane proteins and lipid interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 12-Tricosanamine, N,N-dimethyl- primarily involves its surfactant properties. The long hydrocarbon chain interacts with hydrophobic surfaces, while the dimethylamino group interacts with hydrophilic environments. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets include lipid bilayers and hydrophobic surfaces, facilitating the formation of micelles and other structures.

Comparison with Similar Compounds

    12-Tricosanamine: Lacks the dimethyl groups, making it less hydrophilic.

    N,N-Dimethyl-1-dodecanamine: Shorter hydrocarbon chain, resulting in different surfactant properties.

    N,N-Dimethyl-1-hexadecanamine: Intermediate chain length with varying surfactant characteristics.

Uniqueness: 12-Tricosanamine, N,N-dimethyl- is unique due to its specific chain length and dimethylamino group, which provide a balance of hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications.

Properties

CAS No.

71550-32-8

Molecular Formula

C25H53N

Molecular Weight

367.7 g/mol

IUPAC Name

N,N-dimethyltricosan-12-amine

InChI

InChI=1S/C25H53N/c1-5-7-9-11-13-15-17-19-21-23-25(26(3)4)24-22-20-18-16-14-12-10-8-6-2/h25H,5-24H2,1-4H3

InChI Key

PQQPKFYFBKQLBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCCCCCCC)N(C)C

Origin of Product

United States

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